molecular formula C18H30N2O2 B6702338 N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B6702338
M. Wt: 306.4 g/mol
InChI Key: QGKYIAOVMNKDLU-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique bicyclic and heterocyclic structures

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-18(19-12-15-11-13-3-4-14(15)10-13)17-2-1-7-20(17)16-5-8-22-9-6-16/h13-17H,1-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKYIAOVMNKDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCOCC2)C(=O)NCC3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile such as maleic anhydride.

    Introduction of the Oxan-4-yl Group: This step involves the formation of a tetrahydropyran ring, which can be synthesized via acid-catalyzed cyclization of a suitable diol.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Amide Bond Formation: The final step involves coupling the bicyclo[2.2.1]heptane derivative with the oxan-4-yl pyrrolidine derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the multi-step process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane moiety, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be performed on the amide group to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as ethers or amines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its bicyclic structure may interact with biological targets in unique ways, offering opportunities for the development of novel therapeutics.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structural features may allow it to bind to specific receptors or enzymes, making it a potential lead compound for the development of new drugs.

Industry

In materials science, the compound’s unique structural properties could be exploited for the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure could facilitate binding to hydrophobic pockets, while the amide and pyrrolidine groups could participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxylate: Similar structure but with an ester instead of an amide.

    N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group.

Uniqueness

N-(2-bicyclo[2.2.1]heptanylmethyl)-1-(oxan-4-yl)pyrrolidine-2-carboxamide is unique due to its combination of a bicyclic heptane structure with a pyrrolidine and oxan-4-yl group. This combination of features is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.

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